molecular formula C20H22ClFN2O3S B3656021 4-chloro-N-(4-fluorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

4-chloro-N-(4-fluorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B3656021
M. Wt: 424.9 g/mol
InChI Key: MFLYECSVPIDSEF-UHFFFAOYSA-N
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Description

4-chloro-N-(4-fluorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of various functional groups in the molecule suggests potential biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-fluorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the sulfonamide core: This can be achieved by reacting a suitable sulfonyl chloride with an amine.

    Introduction of the piperidine moiety: This step involves the reaction of the intermediate with piperidine under controlled conditions.

    Addition of the fluorobenzyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group in the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-chloro-N-(4-fluorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Possible development as a pharmaceutical agent, particularly in antibacterial or anticancer research.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This can lead to the disruption of essential biological processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-fluorobenzyl)benzenesulfonamide
  • N-(4-fluorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
  • 4-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

Uniqueness

The unique combination of functional groups in 4-chloro-N-(4-fluorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide may confer distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or chemical probes.

Properties

IUPAC Name

4-chloro-N-[(4-fluorophenyl)methyl]-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O3S/c21-17-6-10-19(11-7-17)28(26,27)24(14-16-4-8-18(22)9-5-16)15-20(25)23-12-2-1-3-13-23/h4-11H,1-3,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLYECSVPIDSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-(4-fluorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
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4-chloro-N-(4-fluorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

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